molecular formula C21H13F3O4 B11154014 1-hydroxy-3-{[3-(trifluoromethyl)benzyl]oxy}-9H-xanthen-9-one

1-hydroxy-3-{[3-(trifluoromethyl)benzyl]oxy}-9H-xanthen-9-one

Cat. No.: B11154014
M. Wt: 386.3 g/mol
InChI Key: LYNACMCPTPDZNZ-UHFFFAOYSA-N
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Description

1-hydroxy-3-{[3-(trifluoromethyl)benzyl]oxy}-9H-xanthen-9-one is a synthetic organic compound belonging to the xanthone family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-hydroxy-3-{[3-(trifluoromethyl)benzyl]oxy}-9H-xanthen-9-one typically involves the reaction of 1-hydroxyxanthone with 3-(trifluoromethyl)benzyl bromide in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques, such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-hydroxy-3-{[3-(trifluoromethyl)benzyl]oxy}-9H-xanthen-9-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-hydroxy-3-{[3-(trifluoromethyl)benzyl]oxy}-9H-xanthen-9-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-cancer, anti-inflammatory, and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-hydroxy-3-{[3-(trifluoromethyl)benzyl]oxy}-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to modulate various cellular processes, such as enzyme inhibition, signal transduction, and gene expression. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-hydroxy-3-{[3-(trifluoromethyl)benzyl]oxy}-9H-xanthen-9-one is unique due to the presence of the trifluoromethylbenzyl group, which imparts distinct chemical and biological properties. This structural modification enhances the compound’s stability, lipophilicity, and potential biological activities compared to other xanthone derivatives .

Properties

Molecular Formula

C21H13F3O4

Molecular Weight

386.3 g/mol

IUPAC Name

1-hydroxy-3-[[3-(trifluoromethyl)phenyl]methoxy]xanthen-9-one

InChI

InChI=1S/C21H13F3O4/c22-21(23,24)13-5-3-4-12(8-13)11-27-14-9-16(25)19-18(10-14)28-17-7-2-1-6-15(17)20(19)26/h1-10,25H,11H2

InChI Key

LYNACMCPTPDZNZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C=C3O2)OCC4=CC(=CC=C4)C(F)(F)F)O

Origin of Product

United States

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